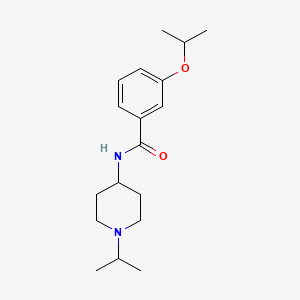
1-(4-ethylcyclohexyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylcyclohexyl)-4-phenylpiperazine, commonly known as 4-Ethyl-1-phenylcyclohexane-piperazine (EPCP), is a piperazine derivative that has been extensively studied for its potential applications in scientific research. EPCP has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The exact mechanism of action of 1-(4-ethylcyclohexyl)-4-phenylpiperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 1-(4-ethylcyclohexyl)-4-phenylpiperazine has been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
1-(4-ethylcyclohexyl)-4-phenylpiperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. 1-(4-ethylcyclohexyl)-4-phenylpiperazine has also been found to have anxiolytic properties, which may make it useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-ethylcyclohexyl)-4-phenylpiperazine in lab experiments is its well-documented pharmacological effects. 1-(4-ethylcyclohexyl)-4-phenylpiperazine has been extensively studied, and its effects have been well-characterized. However, one of the limitations of using 1-(4-ethylcyclohexyl)-4-phenylpiperazine in lab experiments is its potential for toxicity. 1-(4-ethylcyclohexyl)-4-phenylpiperazine has been found to be toxic at high doses, and caution should be exercised when using it in experiments.
Future Directions
There are several future directions for research on 1-(4-ethylcyclohexyl)-4-phenylpiperazine. One potential area of research is the development of 1-(4-ethylcyclohexyl)-4-phenylpiperazine derivatives with improved pharmacological properties. Another area of research is the investigation of 1-(4-ethylcyclohexyl)-4-phenylpiperazine's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-ethylcyclohexyl)-4-phenylpiperazine and its effects on the central nervous system.
Synthesis Methods
1-(4-ethylcyclohexyl)-4-phenylpiperazine can be synthesized using a variety of methods, including reductive amination, Grignard reaction, and cyclization of an amine with a ketone. One of the most commonly used methods for synthesizing 1-(4-ethylcyclohexyl)-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 4-ethylcyclohexanone in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
1-(4-ethylcyclohexyl)-4-phenylpiperazine has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and anxiolytic properties. 1-(4-ethylcyclohexyl)-4-phenylpiperazine has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(4-ethylcyclohexyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-2-16-8-10-18(11-9-16)20-14-12-19(13-15-20)17-6-4-3-5-7-17/h3-7,16,18H,2,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKREXIXGBGAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylcyclohexyl)-4-phenylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4882882.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4882889.png)

![N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4882901.png)
![6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one](/img/structure/B4882915.png)
![1-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4882920.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4882925.png)
![N-(4-bromo-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4882926.png)
![N-[4-(aminosulfonyl)phenyl]-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4882938.png)
![1-allyl-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4882943.png)

![1-[4-(4-bromophenoxy)butyl]-1H-imidazole](/img/structure/B4882960.png)
![3-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4882970.png)
![N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882974.png)